N-(naphthalen-2-ylcarbamoyl)tryptophan
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Overview
Description
3-(1H-indol-3-yl)-2-{[(naphthalen-2-yl)carbamoyl]amino}propanoic acid is a complex organic compound that features both indole and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-2-{[(naphthalen-2-yl)carbamoyl]amino}propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Formation of the Naphthalene Moiety: The naphthalene ring can be synthesized through Friedel-Crafts alkylation or acylation reactions.
Coupling Reaction: The indole and naphthalene moieties are then coupled through a carbamoylation reaction, where a carbamoyl chloride reacts with the amine group of the indole.
Final Assembly: The final step involves the formation of the propanoic acid backbone, which can be achieved through various organic transformations, such as the use of Grignard reagents or other organometallic compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)-2-{[(naphthalen-2-yl)carbamoyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(1H-indol-3-yl)-2-{[(naphthalen-2-yl)carbamoyl]amino}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-2-{[(naphthalen-2-yl)carbamoyl]amino}propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole and naphthalene moieties can facilitate binding to hydrophobic pockets in proteins, while the propanoic acid group can participate in hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-3-yl)propanoic acid: Lacks the naphthalene moiety, making it less hydrophobic.
2-(Naphthalen-2-yl)propanoic acid: Lacks the indole moiety, affecting its binding properties.
Indole-3-acetic acid: A simpler structure with different biological activity.
Uniqueness
3-(1H-indol-3-yl)-2-{[(naphthalen-2-yl)carbamoyl]amino}propanoic acid is unique due to the presence of both indole and naphthalene moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H19N3O3 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-2-(naphthalen-2-ylcarbamoylamino)propanoic acid |
InChI |
InChI=1S/C22H19N3O3/c26-21(27)20(12-16-13-23-19-8-4-3-7-18(16)19)25-22(28)24-17-10-9-14-5-1-2-6-15(14)11-17/h1-11,13,20,23H,12H2,(H,26,27)(H2,24,25,28) |
InChI Key |
MZAHLYSLQKUHHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Origin of Product |
United States |
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